molecular formula C15H15ClN2O2S B3130723 Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate CAS No. 344281-93-2

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate

Cat. No. B3130723
CAS RN: 344281-93-2
M. Wt: 322.8 g/mol
InChI Key: DSHQBGBKAJRFHI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.8 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Crystal Structure and Cytotoxic Activity

  • Synthesis and Crystal Structure Analysis : Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate derivatives have been synthesized and analyzed for their crystal structures. These compounds present varying features in hydrogen-bond interactions, which are crucial for understanding their properties (Stolarczyk et al., 2018).
  • Cytotoxicity Studies : Some derivatives of this compound have shown interesting cytotoxicity profiles against various cancer cell lines, providing insights into potential therapeutic applications (Stolarczyk et al., 2018).

Polymorphism and Spectroscopic Studies

  • Characterization of Polymorphic Forms : Investigations into polymorphic forms of similar compounds have been conducted using spectroscopic and diffractometric techniques. These studies are important for the physical and analytical characterization of pharmaceutical compounds (Vogt et al., 2013).

Kinetic and Oxidation Studies

  • Kinetic Analysis of Oxidation Reactions : Kinetic studies have been conducted on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate, a related compound, providing insights into reaction mechanisms and dynamics, which are vital for understanding chemical reactions and designing new compounds (Padmini et al., 2016).

Applications in Synthesis of Novel Compounds

  • Synthesis of New Thieno[2,3-d]Pyrimidines : Research has been conducted on the synthesis of novel compounds using derivatives of Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate. These compounds have shown inhibitory activities against various plants, indicating potential agricultural applications (Wang et al., 2010).

Nonlinear Optical Analysis

  • Study of Nonlinear Optical Properties : There is research on the nonlinear optical properties of organic crystals related to Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate, which is significant for applications in photonics and electronics (Dhandapani et al., 2017).

Antibacterial and Antitubercular Applications

  • Antibacterial and Antitubercular Evaluation : Some derivatives have been evaluated for their antibacterial and antitubercular activities, demonstrating potential as therapeutic agents against various bacterial strains, including Mycobacterium tuberculosis (Manikannan et al., 2010).

Safety and Hazards

The specific safety and hazard information for Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate is not available in the search results. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl 2-[5-(3-chlorophenyl)pyrimidin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-3-20-14(19)10(2)21-15-17-8-12(9-18-15)11-5-4-6-13(16)7-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHQBGBKAJRFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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